2-O-(a-D-Galactopyranosyl)-D-glucopyranose

Description

Properties

IUPAC Name |

6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPGCMGAMJNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404997 | |

| Record name | 2-O-Hexopyranosylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20429-79-2, 93601-68-4 | |

| Record name | D-Glucopyranose, 2-O-.beta.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-O-Hexopyranosylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of 2-O-(a-D-Galactopyranosyl)-D-glucopyranose?

An In-Depth Technical Guide to 2-O-(α-D-Galactopyranosyl)-D-glucopyranose

Authored by: A Senior Application Scientist

Foreword: The study of complex carbohydrates is fundamental to advancing our understanding of biological systems and developing novel therapeutics. Disaccharides, as the simplest units of oligo- and polysaccharides, provide a critical foundation for this research. This guide offers a detailed examination of the disaccharide 2-O-(α-D-Galactopyranosyl)-D-glucopyranose, focusing on its structural elucidation, synthesis, and analytical characterization. It is intended for researchers, chemists, and drug development professionals who require a deep, technical understanding of this specific glycosidic linkage.

Core Molecular Architecture

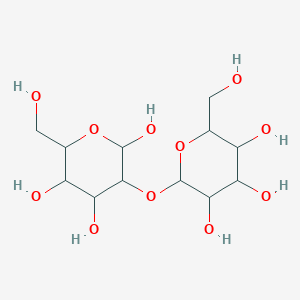

2-O-(α-D-Galactopyranosyl)-D-glucopyranose is a disaccharide consisting of two six-membered pyranose rings: a galactose unit and a glucose unit.[1] The defining feature of this molecule is the specific linkage between these two monosaccharides.

-

Monosaccharide Components:

-

α-D-Galactopyranose: This is the non-reducing sugar of the pair. The "α" designation refers to the stereochemistry at its anomeric carbon (C-1'), where the hydroxyl group is oriented in the axial position (pointing down in a standard Haworth projection).

-

D-Glucopyranose: This is the reducing sugar, meaning its anomeric carbon (C-1) is not involved in the glycosidic bond and possesses a free hemiacetal group. This allows it to exist in equilibrium between its α- and β-anomers in solution.

-

-

The Glycosidic Bond: The two units are covalently joined by an α-(1→2) glycosidic bond . This linkage connects the anomeric carbon (C-1') of the α-D-galactose unit to the hydroxyl group on the second carbon (C-2) of the D-glucose unit. The systematic IUPAC name for this compound is α-D-Galactopyranosyl-(1→2)-D-glucopyranose .

Visualizing the Structure

A clear representation of the molecular connectivity is essential for understanding its properties. The following diagram illustrates the α-(1→2) linkage between the galactopyranose and glucopyranose rings.

Caption: General workflow for the purification of a chemically synthesized disaccharide.

Analytical Characterization

Unambiguous structural confirmation relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular mass and can provide fragmentation data to support the structural assignment.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₁₁ | [2] |

| Molecular Weight | 342.30 g/mol | [2] |

| Monoisotopic Mass | 342.11621151 Da | [2] |

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition with high accuracy. Tandem MS (MS/MS) experiments would induce fragmentation of the glycosidic bond, allowing for the identification of the individual galactose and glucose units.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure, including the anomeric configuration (α/β) and the linkage position (1→2).

¹H NMR Spectroscopy:

-

Anomeric Protons: The proton on the anomeric carbon of the galactose unit (H-1') is of primary diagnostic importance. In an α-galactosyl linkage, this proton typically appears as a doublet with a small coupling constant (³J(H1',H2') ≈ 3-4 Hz) in the downfield region of the spectrum (~4.8-5.2 ppm). The anomeric proton of the reducing glucose unit (H-1) will exist as two distinct signals for the α and β anomers.

-

Other Protons: The remaining ring protons typically resonate in a crowded region between 3.2 and 4.5 ppm, often requiring 2D NMR techniques for full assignment.

¹³C NMR Spectroscopy:

-

Anomeric Carbons: The anomeric carbon of the galactose unit (C-1') in an α-linkage is expected to resonate around 95-101 ppm. The C-2 carbon of the glucose unit will show a significant downfield shift compared to its position in free glucose, which is indicative of glycosylation at that position.

2D NMR Experiments:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of the complex ¹H and ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing the linkage position. A cross-peak will be observed between the anomeric proton of the galactose (H-1') and the C-2 carbon of the glucose, providing unambiguous evidence of the (1→2) connectivity.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the lyophilized disaccharide sample.

-

Solvent Addition: Dissolve the sample in 0.5-0.6 mL of high-purity deuterium oxide (D₂O, 99.96%). D₂O is used to avoid a large, interfering solvent signal from water protons.

-

Internal Standard (Optional): A small amount of an internal standard (e.g., DSS or TSP) can be added for precise chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Equilibration: Allow the sample to sit for a period to ensure complete dissolution and for the H-D exchange of hydroxyl protons to occur, simplifying the spectrum.

-

Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a controlled temperature (e.g., 298 K).

Biological Context and Applications

Natural Occurrence and Enzymatic Interactions

2-O-(α-D-Galactopyranosyl)-D-glucopyranose is found in some plants, including sugarcane and sweet potatoes. [1]Its presence in natural systems makes it a substrate for specific carbohydrate-active enzymes. The glycosidic bond can be cleaved by glycoside hydrolases. While the α-linkage would suggest susceptibility to α-galactosidases, some sources indicate that it can be broken down by β-galactosidases, which may be enzymes with broader substrate specificity. [1]

Experimental Protocol: Enzymatic Hydrolysis Assay

This protocol provides a method to confirm the susceptibility of the disaccharide to enzymatic cleavage.

-

Substrate Preparation: Prepare a stock solution of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose (e.g., 10 mM) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Enzyme Preparation: Prepare a solution of the test enzyme (e.g., a commercial α-galactosidase) in the same buffer at a known concentration.

-

Reaction Setup: In a microcentrifuge tube, combine 50 µL of the substrate solution, 40 µL of buffer, and 10 µL of the enzyme solution. Prepare a negative control by adding buffer instead of the enzyme solution.

-

Incubation: Incubate the reaction tubes at the optimal temperature for the enzyme (e.g., 37°C) for a set time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction at each time point by heat inactivation (e.g., boiling for 5 minutes).

-

Analysis: Analyze the reaction products (monosaccharides galactose and glucose) using techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) or Thin Layer Chromatography (TLC). The appearance of glucose and galactose over time confirms enzymatic hydrolysis.

References

- Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl) - D-glucopyranose (N-acetyl-2'-O-methyllactosamine).

- 2-O-(a-D-Galactopyranosyl)-D-glucopyranose | 7286-57-9. Biosynth.

- 2-O-(alpha-D-Glucopyranosyl)-D-galactose | C12H22O11 | CID 54215897.

Sources

Unveiling 2-O-(α-D-Galactopyranosyl)-D-glucopyranose: A Technical Guide for Scientific Discovery

Abstract

This technical guide provides a comprehensive overview of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose, a disaccharide of interest to researchers in carbohydrate chemistry, drug discovery, and the life sciences. While its natural occurrence is sparsely reported and remains to be definitively established in peer-reviewed literature, this document navigates the current state of knowledge. It emphasizes robust synthetic methodologies and state-of-the-art analytical techniques for the unambiguous identification and characterization of this molecule. This guide is intended to serve as a critical resource for scientists seeking to work with, identify, or explore the potential applications of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose.

Introduction: The Enigmatic Presence in Nature

The disaccharide 2-O-(α-D-Galactopyranosyl)-D-glucopyranose is comprised of a galactose molecule linked via an α-(1→2) glycosidic bond to a glucose molecule. While some commercial suppliers suggest its presence in natural sources such as sugarcane, sugar beet, and sweet potatoes, a thorough review of scientific literature reveals a conspicuous absence of definitive studies confirming its isolation and structural elucidation from these or any other natural origins. This ambiguity presents both a challenge and an opportunity for researchers. The unconfirmed reports may point towards a rare or transiently expressed molecule, the identification of which is hampered by the complexity of plant and microbial carbohydrate matrices.

This guide, therefore, pivots from a focus on natural extraction to a more pragmatic approach for the modern researcher: reliable synthesis and rigorous characterization. Understanding how to create and definitively identify this molecule is the foundational step for any future investigation into its potential biological activities and, ultimately, for a more targeted search for its natural sources.

Strategic Synthesis: Accessing 2-O-(α-D-Galactopyranosyl)-D-glucopyranose

In the absence of a reliable natural source for extraction, chemical and enzymatic syntheses are the most viable routes to obtain 2-O-(α-D-Galactopyranosyl)-D-glucopyranose for research purposes.

Chemical Synthesis: A Stepwise Approach

Conceptual Workflow for Chemical Synthesis:

Figure 1: Conceptual workflow for the chemical synthesis of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose.

Experimental Considerations:

-

Protecting Groups: The choice of protecting groups for the hydroxyl groups on both the galactose donor and the glucose acceptor is critical. For instance, benzyl ethers are often used for their stability and ease of removal by hydrogenolysis. Acetyl or benzoyl esters are also common. To achieve the desired 1,2-cis-glycosylation (α-linkage), non-participating protecting groups at the C2 position of the galactose donor are typically employed.

-

Activation of the Glycosyl Donor: The anomeric position of the protected galactose must be activated to facilitate the glycosylation reaction. Common methods include conversion to a glycosyl halide (bromide or iodide) or a trichloroacetimidate.

-

The Glycosylation Step: The activated galactose donor is then reacted with the partially protected glucose acceptor, where only the C2 hydroxyl group is free. The reaction conditions, including the promoter (e.g., silver triflate, trimethylsilyl triflate) and temperature, are optimized to favor the formation of the α-anomer.

-

Deprotection and Purification: Following the successful glycosylation, all protecting groups are removed in a final deprotection step. The crude product is then purified using chromatographic techniques, such as silica gel chromatography followed by high-performance liquid chromatography (HPLC), to yield the pure disaccharide.

Enzymatic Synthesis: A Green Chemistry Alternative

Enzymatic synthesis offers a more environmentally friendly and highly specific alternative to chemical synthesis. Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds. A galactosyltransferase capable of forming an α-(1→2) linkage would be ideal for the synthesis of the target molecule.

Conceptual Workflow for Enzymatic Synthesis:

Figure 2: Conceptual workflow for the enzymatic synthesis of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose.

Challenges and Opportunities:

The primary challenge in this approach is the identification and availability of a suitable α-(1→2)-galactosyltransferase. While many glycosyltransferases have been characterized, those with the specific activity required for this synthesis may not be commercially available. However, advances in enzyme engineering and discovery from microbial sources continue to expand the toolbox of available biocatalysts. Researchers may need to engage in screening of microbial libraries or protein engineering to develop an appropriate enzyme.

Unambiguous Characterization: A Multi-technique Approach

The definitive identification of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose, whether synthesized or isolated from a potential natural source, relies on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of carbohydrates. A full suite of 1D and 2D NMR experiments is necessary for complete assignment.

Expected NMR Signatures:

| Experiment | Information Yielded | Expected Observations for 2-O-(α-D-Galactopyranosyl)-D-glucopyranose |

| ¹H NMR | Proton chemical shifts and coupling constants. | Two anomeric proton signals. The anomeric proton of the α-galactose unit is expected to be a doublet with a small ³J(H1,H2) coupling constant (typically < 4 Hz). The anomeric proton of the glucose unit will exist as two signals for the α and β anomers at the reducing end. |

| ¹³C NMR | Carbon chemical shifts. | Two anomeric carbon signals. The C2 carbon of the glucose unit will show a downfield shift due to glycosylation. |

| COSY | ¹H-¹H correlations. | Reveals proton-proton connectivities within each sugar ring. |

| HSQC | ¹H-¹³C one-bond correlations. | Links each proton to its directly attached carbon. |

| HMBC | ¹H-¹³C long-range correlations. | Crucial for identifying the glycosidic linkage. A correlation between the anomeric proton of galactose (H1') and the C2 carbon of glucose will definitively establish the α-(1→2) linkage. |

| NOESY/ROESY | Through-space proton-proton correlations. | Can provide further confirmation of the α-linkage through observation of a cross-peak between the anomeric proton of galactose (H1') and the H2 proton of glucose. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the purified disaccharide in a suitable solvent (e.g., methanol/water).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for carbohydrates, typically forming adducts with sodium ([M+Na]⁺) or other cations.

-

Mass Analysis:

-

Full Scan MS: Determine the mass-to-charge ratio (m/z) of the parent ion. For 2-O-(α-D-Galactopyranosyl)-D-glucopyranose (C₁₂H₂₂O₁₁), the expected monoisotopic mass is 342.1162 g/mol .

-

Tandem MS (MS/MS): Isolate the parent ion and induce fragmentation. The fragmentation pattern will show characteristic losses of water molecules and cross-ring cleavages, providing structural information and confirming the disaccharide nature of the molecule.

-

Chromatographic Methods

Chromatographic techniques are essential for the purification and assessment of purity.

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for the analysis of carbohydrates. It can be used to resolve isomers and assess the purity of the final product.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another effective HPLC technique for the separation of polar compounds like disaccharides.

Potential Applications and Future Directions

While the biological role of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose is currently unknown due to its limited availability and study, related disaccharides have shown a range of biological activities. Potential areas of investigation for this molecule include:

-

Prebiotic potential: Assessing its ability to be selectively fermented by beneficial gut bacteria.

-

Enzyme inhibitor studies: Investigating its potential to inhibit glycosidases or other carbohydrate-modifying enzymes.

-

Drug delivery: Use as a carbohydrate moiety in glycoconjugates to improve solubility or targeting.

The definitive identification of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose in a natural source remains a significant research opportunity. The synthetic and analytical methodologies outlined in this guide provide the necessary tools for researchers to undertake this challenge.

References

-

Roslund, M. U., Tähtinen, P., Niemitz, M., & Sjöholm, R. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101–112. [Link]

-

ResearchGate. (n.d.). Complete assignments of the H-1 and C-13 chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Retrieved from [Link]

Sources

A Technical Guide to the Putative Biosynthesis of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose in Plants

Abstract: 2-O-(α-D-Galactopyranosyl)-D-glucopyranose is a disaccharide found in various plant species, including sugarcane, sugar beet, and sweet potatoes.[1] While its precise biological functions are still under investigation, its structure suggests potential roles in carbohydrate storage, transport, or as a signaling molecule. This technical guide synthesizes current knowledge on plant carbohydrate metabolism to propose a putative biosynthetic pathway for this disaccharide. We will delve into the precursor synthesis, the key enzymatic step, and outline experimental methodologies for the validation and characterization of this pathway. This document is intended for researchers, scientists, and drug development professionals working in plant biochemistry, glycobiology, and natural product synthesis.

Introduction: The Significance of Disaccharide Diversity in Plants

Plants produce a vast array of disaccharides beyond the well-known sucrose. These molecules are central to plant life, serving as transportable forms of energy, structural components of cell walls, and signaling molecules in developmental and defense pathways.[2][3] The disaccharide 2-O-(α-D-Galactopyranosyl)-D-glucopyranose is composed of a galactose molecule linked to a glucose molecule via an α-1,2 glycosidic bond.[1] Understanding its biosynthesis is crucial for elucidating its physiological roles and for potential applications in agriculture and medicine.

This guide will provide a detailed overview of the proposed biosynthetic pathway, drawing parallels with established carbohydrate metabolic routes in plants.

Proposed Biosynthetic Pathway of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose

The biosynthesis of this disaccharide is hypothesized to occur in three main stages:

-

Synthesis of the activated galactose donor, UDP-galactose.

-

Availability of the D-glucopyranose acceptor.

-

The glycosyltransferase-catalyzed reaction to form the final disaccharide.

Synthesis of the Activated Sugar Donor: UDP-Galactose via the Leloir Pathway

The primary donor of galactose for glycosylation reactions in plants is UDP-galactose.[4][5] This activated sugar is synthesized through the Leloir pathway, a highly conserved metabolic route.[5]

The key steps in the plant Leloir pathway are:

-

Galactose Phosphorylation: Galactose is first phosphorylated to galactose-1-phosphate by galactokinase (GALK) .

-

Uridylylation: Galactose-1-phosphate is then converted to UDP-galactose by UDP-sugar pyrophosphorylase (USP) . This enzyme exhibits broad substrate specificity and can utilize various sugar-1-phosphates.[5]

-

Epimerization: UDP-galactose can also be formed from the readily available UDP-glucose through the action of UDP-glucose 4'-epimerase (UGE) , which catalyzes the reversible conversion between the two nucleotide sugars.[4][6]

The regulation of these enzymes is critical in maintaining the cellular pool of UDP-galactose for various metabolic needs, including cell wall biosynthesis and glycosylation of proteins and lipids.[5]

Caption: The Leloir pathway for the synthesis of UDP-Galactose in plants.

The Acceptor Molecule: D-Glucopyranose

The second component required for the synthesis is the acceptor molecule, D-glucopyranose. Glucose is a central molecule in plant metabolism, and its availability in various forms is generally not a limiting factor. It can be derived directly from photosynthesis, starch breakdown, or sucrose cleavage. For the proposed reaction, D-glucopyranose in its free form or as a phosphorylated intermediate could potentially serve as the acceptor.

The Key Enzymatic Step: The Role of a Putative Galactosyltransferase

The final and most crucial step in the biosynthesis of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose is the formation of the α-1,2-glycosidic bond. This reaction is catalyzed by a specific glycosyltransferase (GT) , likely a galactosyltransferase .[7][8]

Plant genomes contain a large number of GT genes, many of which are yet to be functionally characterized.[2][8] These enzymes are responsible for the vast diversity of oligosaccharides and polysaccharides in plants.[8] The putative enzyme for our pathway would belong to a family of GTs that utilize UDP-galactose as a donor and a glucose-based molecule as an acceptor.

The reaction can be summarized as:

UDP-galactose + D-glucopyranose → 2-O-(α-D-Galactopyranosyl)-D-glucopyranose + UDP

The enzyme would need to exhibit high specificity for both the donor and acceptor substrates, as well as for the formation of the α-1,2 linkage.

Caption: Proposed enzymatic synthesis of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose.

Experimental Protocols for Pathway Elucidation and Validation

The validation of this proposed pathway requires a multi-pronged experimental approach, combining biochemical, molecular, and genetic techniques.

Identification and Characterization of the Putative Galactosyltransferase

Objective: To identify and characterize the enzyme responsible for the synthesis of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose.

Methodology:

-

Protein Extraction: Extract total protein from plant tissues known to contain the disaccharide.

-

Enzyme Assay: Develop a sensitive and specific assay to detect the formation of the disaccharide. This can be achieved using radiolabeled UDP-galactose or by employing chromatographic methods (e.g., HPLC, GC-MS) to detect the product.

-

Protein Purification: Purify the enzyme from the crude extract using a combination of chromatographic techniques (e.g., ion-exchange, size-exclusion, affinity chromatography).

-

Protein Identification: Identify the purified protein using mass spectrometry (e.g., LC-MS/MS) and subsequent database searching.

-

Gene Cloning and Heterologous Expression: Once the protein is identified, clone the corresponding gene and express it in a heterologous system (e.g., E. coli, yeast, or insect cells) to confirm its enzymatic activity.[7]

-

Biochemical Characterization: Characterize the recombinant enzyme to determine its kinetic parameters (Km, Vmax), substrate specificity, optimal pH, and temperature.

Caption: Workflow for the identification and characterization of the putative galactosyltransferase.

In Vivo Validation using Genetic Approaches

Objective: To confirm the in vivo function of the identified gene in the biosynthesis of the disaccharide.

Methodology:

-

Gene Knockout/Knockdown: Generate mutant plants (e.g., using CRISPR/Cas9 or RNAi) where the candidate gene is inactivated or its expression is reduced.

-

Metabolite Profiling: Analyze the metabolite profiles of the mutant plants and compare them to wild-type plants. A significant reduction or absence of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose in the mutants would provide strong evidence for the gene's function.

-

Overexpression: Create transgenic plants that overexpress the candidate gene. An increase in the accumulation of the disaccharide would further support its role in the biosynthetic pathway.

Concluding Remarks and Future Directions

The proposed biosynthetic pathway for 2-O-(α-D-Galactopyranosyl)-D-glucopyranose provides a solid framework for future research. The identification and characterization of the specific galactosyltransferase will be a significant step forward in understanding the metabolic network of disaccharides in plants. Further research should also focus on elucidating the physiological roles of this disaccharide, its subcellular localization, and the regulatory mechanisms that control its synthesis. A comprehensive understanding of this pathway could open up new avenues for crop improvement and the synthesis of novel bioactive compounds.

References

-

Daenzer, M., et al. (2012). The Leloir pathway of galactose metabolism. ResearchGate. [Link]

-

Edwards, M. E., et al. (1999). Molecular characterisation of a membrane-bound galactosyltransferase of plant cell wall matrix polysaccharide biosynthesis. PubMed. [Link]

-

Yin, Y., et al. (2011). Evolution and Function of the Plant Cell Wall Synthesis-Related Glycosyltransferase Family 8. Oxford Academic. [Link]

-

Yang, Z., et al. (2022). Overexpression of UDP‐sugar pyrophosphorylase leads to higher sensitivity towards galactose, providing new insights into the mechanisms of galactose toxicity in plants. PMC - PubMed Central. [Link]

-

Dormann, P., & Benning, C. (1998). The role of UDP-glucose epimerase in carbohydrate metabolism of Arabidopsis. PubMed. [Link]

-

Palacpac, N. Q., et al. (1999). Stable expression of human β1,4-galactosyltransferase in plant cells modifies N-linked glycosylation patterns. PNAS. [Link]

-

Jensen, J. K., et al. (2018). Three Members of the Arabidopsis Glycosyltransferase Family 92 are Functional β-1,4-Galactan Synthases. Oxford Academic. [Link]

-

Ruan, Y.-L. (2018). UDP-Glucose: A Potential Signaling Molecule in Plants?. Frontiers in Plant Science. [Link]

-

Ruan, Y.-L. (2018). UDP-Glucose: A Potential Signaling Molecule in Plants?. PMC - NIH. [Link]

-

Müller, J., et al. (2000). Disaccharide-Mediated Regulation of Sucrose:Fructan-6-Fructosyltransferase, a Key Enzyme of Fructan Synthesis in Barley Leaves. PMC - NIH. [Link]

-

Sesmero, R., et al. (2023). Multiprotein Complexes of Plant Glycosyltransferases Involved in Their Function and Trafficking. MDPI. [Link]

Sources

- 1. 2-O-(a-D-Galactopyranosyl)-D-glucopyranose | 7286-57-9 | OG158752 [biosynth.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Overexpression of UDP‐sugar pyrophosphorylase leads to higher sensitivity towards galactose, providing new insights into the mechanisms of galactose toxicity in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of UDP-glucose epimerase in carbohydrate metabolism of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular characterisation of a membrane-bound galactosyltransferase of plant cell wall matrix polysaccharide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

2-O-(α-D-Galactopyranosyl)-D-glucopyranose: A Technical Guide on its Biological Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the disaccharide 2-O-(α-D-Galactopyranosyl)-D-glucopyranose. It delves into its chemical synthesis, known biological roles, and potential therapeutic applications. This document synthesizes current scientific knowledge to offer field-proven insights for researchers and professionals in drug development. We will explore its enzymatic interactions, potential as a prebiotic, and its role in modulating gut microbiota, supported by detailed experimental protocols and pathway visualizations.

Introduction

2-O-(α-D-Galactopyranosyl)-D-glucopyranose is a disaccharide composed of an α-D-galactose unit linked to a D-glucose unit through an α-(1→2) glycosidic bond. While not as ubiquitously recognized as sucrose or lactose, this molecule holds significant interest in the fields of glycobiology and pharmacology. Its specific linkage and stereochemistry confer unique biological properties, distinguishing it from other more common disaccharides. Understanding the synthesis, biological interactions, and physiological effects of this compound is crucial for harnessing its potential in therapeutic and biotechnological applications.

This guide will provide a detailed exploration of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose, covering its chemical synthesis, its role as a substrate for specific enzymes, its potential as a prebiotic to modulate the gut microbiome, and the broader implications for human health.

Chemical Synthesis and Characterization

The synthesis of specific disaccharides like 2-O-(α-D-Galactopyranosyl)-D-glucopyranose is a complex process that requires precise control of stereochemistry. Several synthetic strategies have been developed to achieve the desired α-(1→2) linkage.

Glycosylation Strategies

One common approach involves the use of a protected galactopyranosyl donor and a partially protected glucopyranose acceptor. The choice of protecting groups is critical to ensure that the hydroxyl group at the C-2 position of the glucose acceptor is available for glycosylation while other hydroxyl groups are blocked.

A notable method involves the use of a 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl iodide donor and a triphenylphosphine oxide catalyst, which has shown success in achieving high diastereoselectivity for the α-anomer.[1] Alternative methods may utilize different leaving groups on the donor molecule and various promoters to facilitate the reaction.[2][3]

A Generalized Synthetic Workflow

The following diagram outlines a typical multi-step synthesis for a disaccharide like 2-O-(α-D-Galactopyranosyl)-D-glucopyranose.

Caption: Generalized workflow for the chemical synthesis of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose.

Characterization

The structure of the synthesized disaccharide must be rigorously confirmed. This is typically achieved through a combination of spectroscopic techniques:

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR are used to determine the connectivity of atoms and the stereochemistry of the glycosidic linkage. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the disaccharide. |

| Optical Rotation | Measures the rotation of plane-polarized light, which is characteristic of the specific stereoisomer. |

Biological Roles and Interactions

The biological significance of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose is primarily understood through its interactions with enzymes and its potential effects on microbial populations.

Enzymatic Hydrolysis

The α-(1→2) glycosidic bond in this disaccharide is a substrate for specific glycoside hydrolases (GHs). These enzymes are crucial for the breakdown of complex carbohydrates into monosaccharides that can be utilized by organisms.

-

α-Galactosidases: These enzymes are responsible for cleaving terminal α-galactosyl residues from various glycoconjugates. The ability of an α-galactosidase to hydrolyze 2-O-(α-D-Galactopyranosyl)-D-glucopyranose depends on the specific enzyme's active site architecture. For instance, α-galactosidases from probiotic bacteria are known to hydrolyze α-linked galactooligosaccharides.[4]

Prebiotic Potential and Gut Microbiota Modulation

Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit. The potential of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose as a prebiotic is an area of active research.

The human gut microbiota plays a vital role in health and disease.[5] The composition of this microbial community can be influenced by diet, particularly by non-digestible carbohydrates. Disaccharides with specific linkages, like the α-(1→2) bond, may escape digestion in the upper gastrointestinal tract and reach the colon, where they can be fermented by beneficial bacteria.

-

Bifidobacteria and Lactobacilli: These genera are well-known probiotics, and their growth can be stimulated by specific oligosaccharides. Research suggests that certain α-galactooligosaccharides can be utilized by these beneficial bacteria.[4] The fermentation of such sugars leads to the production of short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, which have numerous health benefits, including maintaining gut barrier integrity and modulating the immune system.

The following diagram illustrates the potential pathway of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose in the gut.

Caption: Proposed mechanism of action of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose as a prebiotic.

Experimental Protocol: In Vitro Fermentation Assay

To assess the prebiotic potential of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose, an in vitro fermentation experiment using fecal samples can be performed.

Objective: To determine the effect of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose on the growth of beneficial gut bacteria and the production of SCFAs.

Methodology:

-

Fecal Slurry Preparation:

-

Collect fresh fecal samples from healthy donors.

-

Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution.

-

-

Incubation:

-

In an anaerobic chamber, add the fecal slurry to a basal medium containing 2-O-(α-D-Galactopyranosyl)-D-glucopyranose as the sole carbohydrate source.

-

Include positive (inulin) and negative (no carbohydrate) controls.

-

Incubate at 37°C for 24-48 hours.

-

-

Analysis:

-

Bacterial Population: At different time points, collect samples for 16S rRNA gene sequencing to analyze changes in the microbial community composition.

-

SCFA Production: Analyze the supernatant for SCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Expected Outcome: An increase in the relative abundance of beneficial bacteria (e.g., Bifidobacterium, Lactobacillus) and elevated levels of SCFAs in the presence of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose compared to the negative control would support its prebiotic activity.

Potential Therapeutic Applications

The unique biological properties of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose suggest several potential therapeutic applications.

Gut Health and Inflammatory Bowel Disease (IBD)

By promoting the growth of beneficial gut bacteria and the production of SCFAs, 2-O-(α-D-Galactopyranosyl)-D-glucopyranose could potentially be used as a dietary supplement to manage conditions associated with gut dysbiosis, such as Inflammatory Bowel Disease (IBD).[6] SCFAs, particularly butyrate, are a primary energy source for colonocytes and have anti-inflammatory properties.

Modulation of the Gut-Brain Axis

Emerging research highlights the connection between the gut microbiota and the central nervous system, known as the gut-brain axis. Alterations in the gut microbiome have been linked to various neurological and psychiatric disorders. Prebiotics that can positively modulate the gut microbiota may have therapeutic potential in this area. For example, a derivative of ascorbic acid and glucose, 2-O-β-D-glucopyranosyl-L-ascorbic acid, has been shown to ameliorate neuroinflammation in mice by modulating the gut microbiota.[7]

Conclusion

2-O-(α-D-Galactopyranosyl)-D-glucopyranose is a disaccharide with distinct chemical and biological properties. Its specific α-(1→2) glycosidic linkage makes it a target for certain microbial enzymes and suggests its potential as a selective prebiotic. Further research into its synthesis, biological interactions, and effects on the gut microbiome is warranted to fully elucidate its therapeutic potential. The insights provided in this technical guide aim to equip researchers and drug development professionals with a solid foundation for exploring the applications of this promising molecule in promoting human health.

References

Sources

- 1. The synthesis of 2-, 3-, 4- and 6-O-alpha-D-glucopyranosyl-D-galactopyranose, and their evaluation as nutritional supplements for pre-term infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Synthesis of 2-acetamido-2-deoxy-6-O-β-d-galactopyranosyl-d-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-β-d-galactopyranosyl-α-d-galactopyranoside / Carbohydrate Research, 1984 [sci-hub.ru]

- 4. Prebiotic Effects of α- and β-Galactooligosaccharides: The Structure-Function Relation | MDPI [mdpi.com]

- 5. Discovery of α-l-arabinopyranosidases from human gut microbiome expands the diversity within glycoside hydrolase family 42 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2- O-β-d-Glucopyranosyl-l-ascorbic Acid, an Ascorbic Acid Derivative Isolated from the Fruits of Lycium Barbarum L., Modulates Gut Microbiota and Palliates Colitis in Dextran Sodium Sulfate-Induced Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-O-(α-D-Galactopyranosyl)-D-glucopyranose: From Discovery to Modern Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the disaccharide 2-O-(α-D-Galactopyranosyl)-D-glucopyranose. While not as extensively studied as other common disaccharides, this molecule presents unique structural features and potential for further investigation. This document chronicles its elusive history, details modern chemical and enzymatic synthetic strategies, explores its known, albeit limited, biological context, and provides detailed characterization data. It is intended to serve as a foundational resource for researchers in glycobiology, medicinal chemistry, and drug development who are interested in the synthesis and potential applications of specific α-linked galactosides.

Introduction and Physicochemical Properties

2-O-(α-D-Galactopyranosyl)-D-glucopyranose is a disaccharide composed of an α-D-galactose unit linked to a D-glucose unit through a 1→2 glycosidic bond.[1] This specific linkage distinguishes it from more common disaccharides like lactose (β-1→4 linkage of galactose and glucose) and sucrose (α-1→β-2 linkage of glucose and fructose).[2][3] The structural nuances of the α(1→2) bond influence its three-dimensional shape, enzymatic susceptibility, and potential biological recognition.

Table 1: Physicochemical Properties of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose

| Property | Value | Source |

| CAS Number | 7286-57-9 | [1] |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1] |

| Molecular Weight | 342.30 g/mol | [1] |

| Appearance | White Amorphous Solid (typical) | |

| Solubility | Soluble in water and methanol. |

Historical Perspective and Discovery

The history of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose is not as clearly documented as that of more abundant and biologically central disaccharides. Its discovery was not a singular event but rather an outcome of the broader exploration of carbohydrate chemistry and the quest to synthesize all possible disaccharide linkages. Early 20th-century carbohydrate chemists systematically investigated methods for creating glycosidic bonds, and it is likely that this disaccharide was first synthesized as part of these foundational studies. However, a definitive "discovery" paper has proven elusive in historical literature, suggesting it may have been initially characterized as one of many synthetic disaccharides without immediate recognized biological significance.

Natural Occurrence and Isolation

While primarily known as a synthetic carbohydrate, there is some evidence to suggest the natural occurrence of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose in certain plant sources. Commercial suppliers have indicated its presence in sugarcane, sugar beet, and sweet potatoes.[1] However, it is likely to be a minor component in the complex mixture of oligosaccharides found in these plants.

Isolation from these natural sources would typically involve the following workflow:

Sources

An In-Depth Technical Guide to 2-O-(α-D-Galactopyranosyl)-D-glucopyranose: Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of the disaccharide 2-O-(α-D-Galactopyranosyl)-D-glucopyranose. Composed of an α-D-galactose unit linked to a D-glucose unit, this molecule holds significant interest for researchers in carbohydrate chemistry, drug delivery, and nutritional science. This document moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its characteristics and the methodologies used to elucidate them.

Fundamental Properties and Structure

2-O-(α-D-Galactopyranosyl)-D-glucopyranose is a disaccharide with the chemical formula C₁₂H₂₂O₁₁ and a molecular weight of 342.3 g/mol . Its unique α-(1→2) glycosidic linkage between a galactopyranose and a glucopyranose ring dictates its three-dimensional structure and, consequently, its physical and chemical behaviors.

Table 1: Core Physicochemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | (2R,3S,4S,5R,6R)-6-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol | PubChem |

| CAS Number | 7286-57-9 | |

| Molecular Formula | C₁₂H₂₂O₁₁ | |

| Molecular Weight | 342.3 g/mol | |

| Melting Point | >116 °C (decomposition) | ChemicalBook |

The melting point, noted as decomposition, suggests that thermal analysis of this compound is complex. The loss of crystalline structure in sugars upon heating can be attributed to thermal decomposition, a kinetic process dependent on the heating rate.[1][2][3][4] This is a critical consideration for formulation and stability studies where thermal stress may be a factor.

Visualizing the Core Structure

To appreciate the spatial arrangement of the hydroxyl groups and the nature of the glycosidic bond, a 2D structural representation is essential.

Caption: 2D structure of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose.

Solubility and Optical Activity: Keys to Application

The solubility and optical activity of a disaccharide are paramount for its application in drug formulation and as a chiral building block.

Solubility Profile

Experimental Protocol for Solubility Determination:

A standardized method for determining the solubility of a disaccharide like this involves the equilibrium solubility method.

-

Preparation of Supersaturated Solution: Add an excess amount of the disaccharide to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the vials to pellet the excess solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and quantify the concentration of the dissolved disaccharide using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector.

This protocol provides a reliable and reproducible measure of the intrinsic solubility of the compound in different solvent systems, which is critical for developing liquid formulations.

Optical Rotation

As a chiral molecule, 2-O-(α-D-Galactopyranosyl)-D-glucopyranose will rotate the plane of polarized light. The specific rotation is a fundamental physical constant that can be used for identification and purity assessment.

Experimental Protocol for Determining Specific Rotation:

The specific rotation is determined using a polarimeter.[5][6][7][8]

-

Solution Preparation: Prepare a solution of the disaccharide of a known concentration (c) in a suitable solvent (typically water) in g/mL.

-

Measurement: Fill a polarimeter cell of a known path length (l) in decimeters with the solution. Measure the observed rotation (α) at a specific wavelength (usually the sodium D-line at 589 nm) and temperature (typically 20 or 25 °C).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l)

The resulting value is a characteristic property of the compound.

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the chemical structure and functional groups present in 2-O-(α-D-Galactopyranosyl)-D-glucopyranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Workflow for NMR Analysis:

Caption: Workflow for NMR-based structural analysis of the disaccharide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose is expected to be dominated by a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the numerous hydroxyl groups. The C-H stretching vibrations will appear around 2900 cm⁻¹. The region between 1200 and 950 cm⁻¹ is the "fingerprint" region for carbohydrates and contains complex vibrations associated with C-O and C-C stretching and O-H bending, including the characteristic vibrations of the glycosidic bond.[9][10][11][12][13]

Synthesis of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose

The synthesis of specific disaccharides is a complex undertaking due to the need for regioselective and stereoselective glycosylation. Both chemical and enzymatic methods can be employed.

Chemical Synthesis

A reported chemical synthesis of 2-O-(α-D-glucopyranosyl)-D-galactopyranose involves a multi-step process utilizing protecting groups to ensure the desired connectivity.[14] A general workflow for such a synthesis is outlined below.

Workflow for Chemical Synthesis:

Caption: Generalized workflow for the chemical synthesis of a disaccharide.

Enzymatic Synthesis

Enzymatic synthesis offers a more regio- and stereospecific alternative to chemical methods, often proceeding under milder reaction conditions without the need for extensive protecting group manipulation. Glycosyltransferases are key enzymes that catalyze the formation of glycosidic bonds.[9][15][16][17][18][19] The synthesis of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose could potentially be achieved using a specific α-galactosyltransferase with an appropriate activated galactose donor (e.g., UDP-galactose) and a glucose acceptor.

Potential Applications in Drug Development and Nutritional Science

While specific applications for 2-O-(α-D-Galactopyranosyl)-D-glucopyranose are not extensively documented, its structural features suggest potential uses in several areas.

Drug Delivery and Formulation

Disaccharides are widely used as excipients in pharmaceutical formulations, particularly for stabilizing biologic drugs during freeze-drying and storage.[15][20][21][22][23][24] They can form a glassy matrix that protects the protein structure. The specific properties of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose, such as its glass transition temperature, would need to be determined to assess its suitability for such applications. Furthermore, the galactose moiety could potentially be used for targeting drugs to specific tissues that express galactose-binding lectins.[25]

Prebiotic Potential

Non-digestible oligosaccharides can act as prebiotics by selectively promoting the growth of beneficial gut bacteria. The prebiotic potential of galactooligosaccharides (GOS) is well-established, with the α-linked GOS showing promise in modulating gut microbiota.[14][16][17][26][27] The α-(1→2) linkage in 2-O-(α-D-Galactopyranosyl)-D-glucopyranose may confer resistance to digestion in the upper gastrointestinal tract, allowing it to reach the colon where it can be fermented by probiotic bacteria. Further in vitro fermentation studies with human fecal microbiota are needed to confirm its prebiotic activity.

Stability and Degradation

The stability of disaccharides is crucial for their shelf-life in formulations and food products. The glycosidic bond is susceptible to hydrolysis under acidic conditions.[20] The rate of hydrolysis is dependent on pH, temperature, and the specific stereochemistry of the linkage. Stability studies under various pH and temperature conditions are essential to define the optimal storage and processing parameters for this disaccharide.

Safety and Toxicology

Non-digestible carbohydrates are generally considered safe for consumption, though high intake can lead to gastrointestinal effects such as bloating and flatulence due to fermentation in the gut.[28][29][30][31][32] Specific toxicological studies on 2-O-(α-D-Galactopyranosyl)-D-glucopyranose would be necessary to establish a safe level of intake, particularly if it is intended for use as a food ingredient or pharmaceutical excipient.

References

-

Investigation of stretching vibrations of glycosidic linkages in disaccharides and polysaccharides with use of IR spectra deconvolution. Biopolymers, 57(4), 257-62. [Link]

-

The importance of disaccharides excipients in biologics. European Biotechnology Magazine. [Link]

-

Prebiotic Properties of Non-Fructosylated α-Galactooligosaccharides from PEA (Pisum sativum L.) Using Infant Fecal Slurries. Nutrients, 12(7), 2068. [Link]

-

Prebiotic Potential of a New Sweetener Based on Galactooligosaccharides and Modified Mogrosides. Journal of Agricultural and Food Chemistry. [Link]

-

Prebiotic effects of alpha-linked galacto-oligosaccharides? Reddit. [Link]

-

Prebiotic Function of Alpha-Galactooligosaccharides from Chickpea Seeds. FOOD SCIENCE. [Link]

-

Prebiotic Effects of α- and β-Galactooligosaccharides: The Structure-Function Relation. International Journal of Molecular Sciences, 23(19), 11899. [Link]

-

The importance of disaccharide excipients in biologics. DFE Pharma. [Link]

-

Investigation of stretching vibrations of glycosidic linkages in disaccharides and polysaccarides with use of IR spectra deconvolution. ResearchGate. [Link]

-

Comparison of disaccharides and polyalcohols as stabilizers in freeze-dried protein formulations. SciSpace. [Link]

-

FTIR Analysis for Biomolecules. Rocky Mountain Labs. [Link]

-

Stabilizing Effect of Four Types of Disaccharide on the Enzymatic Activity of Freeze-dried Lactate Dehydrogenase. Journal of Pharmaceutical Sciences, 93(4), 1012-1021. [Link]

-

Chemoenzymatic Synthesis of Glycopeptides Bearing Galactose–Xylose Disaccharide from the Proteoglycan Linkage Region. Organic Letters. [Link]

-

Investigation of stretching vibrations of glycosidic linkages in disaccharides and polysaccarides with use of IR spectra deconvolution (1999). SciSpace. [Link]

-

Mid-infrared spectroscopic analysis of saccharides in aqueous solutions with sodium chloride. Taylor & Francis Online. [Link]

-

Polymeric Plant-derived Excipients in Drug Delivery. ResearchGate. [Link]

-

Enzymatic synthesis of sulfated disaccharides using beta-D-galactosidase-catalyzed transglycosylation. PubMed. [Link]

-

The importance of disaccharide excipients in biologics. European Pharmaceutical Review. [Link]

-

Investigation of thermal decomposition as the cause of the loss of crystalline structure in sucrose, glucose, and fructose. IDEALS. [Link]

-

Application of Mono- and Disaccharides in Drug Targeting and Efficacy. PubMed. [Link]

-

Controllable Enzymatic Synthesis of Natural Asymmetric Human Milk Oligosaccharides. ACS Catalysis. [Link]

-

Comment on the Melting and Decomposition of Sugars. Journal of Agricultural and Food Chemistry. [Link]

- Non-digestible Polysaccharides. Evidence-based Nutraceuticals and Functional Foods.

-

Investigating the Loss of Crystal Structure In Carbohydrate Materials. CORE. [Link]

-

Glycosyltransferase engineering for carbohydrate synthesis. PMC. [Link]

-

The Enzymatic Synthesis and Disproportionation of Galactosyl Oligosaccharides. UNL Digital Commons. [Link]

-

Sucrose, Lactose, Thermogravimetry, and Differential Thermal Analysis: The Estimation of the Moisture Bond Types in Lactose-Containing Ingredients for Confectionery Products with Reduced Glycemic Index. NIH. [Link]

-

Gastrointestinal Effects and Tolerance of Nondigestible Carbohydrate Consumption. Advances in Nutrition. [Link]

-

DSC study of sucrose melting. ResearchGate. [Link]

-

Ingestion of difructose anhydride III, a non-digestible disaccharide, prevents gastrectomy-induced iron malabsorption and anemia in rats. PubMed. [Link]

-

1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. ResearchGate. [Link]

-

Rapid Separation of Non-Sweet Glycosides from Siraitia grosvenorii by Two-Step Medium-Pressure Liquid Chromatography. MDPI. [Link]

-

To determine the specific rotation of a sugar using a polarimeter. Virtual Labs. [Link]

-

Perspective: Assessing Tolerance to Nondigestible Carbohydrate Consumption. PMC. [Link]

-

Specific rotation. Wikipedia. [Link]

-

1H and 13C-NMR data of compounds 2 – 4. ResearchGate. [Link]

-

Manual - Specific Rotation of Sugar Using L - Polarimeter. Scribd. [Link]

-

Complete 1H and 13C NMR spectral assignment of d-glucofuranose. ScienceDirect. [Link]

-

What is alpha-linked disaccharide and beta-linked disaccharide? What is the main difference between them? Quora. [Link]

-

1H-and 13C-n.m.r. spectroscopy of 2-oxo-3-deoxy-D-glycero-D- galactononulosonic acid-containing oligosaccharide-alditols bearing Lewis X, Lewis Y and A-Lewis Y determinants isolated from the jelly coat of Pleurodeles waltl eggs. PubMed. [Link]

-

determination of the specific rotation of an optically active substances by using polarimeter. iajps. [Link]

Sources

- 1. Investigation of thermal decomposition as the cause of the loss of crystalline structure in sucrose, glucose, and fructose | IDEALS [ideals.illinois.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Virtual Labs [cds-iiith.vlabs.ac.in]

- 6. scribd.com [scribd.com]

- 7. iajps.com [iajps.com]

- 8. Specific Rotation of Sugar - Lab Experiments | PASCO [pasco.com]

- 9. Investigation of stretching vibrations of glycosidic linkages in disaccharides and polysaccharides with use of IR spectra deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. Investigation of stretching vibrations of glycosidic linkages in disaccharides and polysaccarides with use of IR spectra deconvolution (2000) | N. A. Nikonenko | 184 Citations [scispace.com]

- 13. tandfonline.com [tandfonline.com]

- 14. reddit.com [reddit.com]

- 15. The importance of disaccharide excipients in biologics - European Biotechnology Magazine [european-biotechnology.com]

- 16. Prebiotic Properties of Non-Fructosylated α-Galactooligosaccharides from PEA (Pisum sativum L.) Using Infant Fecal Slurries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Controllable Enzymatic Synthesis of Natural Asymmetric Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glycosyltransferase engineering for carbohydrate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dfepharma.com [dfepharma.com]

- 21. www2.kaiyodai.ac.jp [www2.kaiyodai.ac.jp]

- 22. pharmaexcipients.com [pharmaexcipients.com]

- 23. researchgate.net [researchgate.net]

- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 25. Application of Mono- and Disaccharides in Drug Targeting and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Prebiotic Function of Alpha-Galactooligosaccharides from Chickpea Seeds [spkx.net.cn]

- 27. mdpi.com [mdpi.com]

- 28. books.rsc.org [books.rsc.org]

- 29. Gastrointestinal Effects and Tolerance of Nondigestible Carbohydrate Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Ingestion of difructose anhydride III, a non-digestible disaccharide, prevents gastrectomy-induced iron malabsorption and anemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Perspective: Assessing Tolerance to Nondigestible Carbohydrate Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-O-(α-D-Galactopyranosyl)-D-glucopyranose (CAS: 7286-57-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the disaccharide 2-O-(α-D-Galactopyranosyl)-D-glucopyranose, a molecule of increasing interest in the fields of glycobiology and carbohydrate chemistry. As a Senior Application Scientist, my goal is to present not just a compilation of data, but a synthesized narrative that explains the "why" behind the "how." This document delves into the core chemical and physical properties of this disaccharide, its synthesis, biological significance, and the analytical methodologies crucial for its characterization. The protocols and data presented herein are designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.

Molecular Architecture and Physicochemical Properties

2-O-(α-D-Galactopyranosyl)-D-glucopyranose is a disaccharide composed of a D-galactose unit linked to a D-glucose unit. The linkage is an α-(1→2) glycosidic bond, meaning the anomeric carbon of the galactose is connected to the hydroxyl group on the second carbon of the glucose molecule.

Structural Details

-

Systematic Name: 2-O-(α-D-Galactopyranosyl)-D-glucopyranose

-

CAS Number: 7286-57-9

-

Molecular Formula: C₁₂H₂₂O₁₁

-

Molecular Weight: 342.3 g/mol

Physicochemical Data

A thorough understanding of the physicochemical properties is paramount for its application in research and development. The following table summarizes key computed and, where available, experimental data.

| Property | Value | Source |

| Molecular Weight | 342.30 g/mol | PubChem |

| Molecular Formula | C₁₂H₂₂O₁₁ | PubChem |

| XLogP3 | -4.7 | PubChem |

| Hydrogen Bond Donor Count | 8 | PubChem |

| Hydrogen Bond Acceptor Count | 11 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 342.116212 g/mol | PubChem |

| Monoisotopic Mass | 342.116212 g/mol | PubChem |

| Topological Polar Surface Area | 190 Ų | PubChem |

| Heavy Atom Count | 23 | PubChem |

| Complexity | 382 | PubChem |

Note: Most of the available data is computationally derived. Experimental validation of properties like melting point and specific rotation is essential for laboratory applications.

Synthesis Strategies: Chemical and Enzymatic Routes

The synthesis of a specific glycosidic linkage is a significant challenge in carbohydrate chemistry. Both chemical and enzymatic methods have been explored for the synthesis of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose and related structures.

Chemical Synthesis: The Mukaiyama Glycosylation Approach

The formation of an α-glycosidic linkage, particularly at the sterically hindered 2-hydroxyl group, requires careful selection of synthetic strategies. The Mukaiyama glycosylation, which utilizes a glycosyl fluoride as the donor and a Lewis acid for activation, has been a successful method for the synthesis of α-D-glucopyranosides.[1] A study by Meloncelli and Stick successfully applied a modified Mukaiyama method to synthesize 2-O-α-D-glucopyranosyl-D-galactopyranose.[2]

Causality behind the choice: The use of a 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl iodide donor in the presence of triphenylphosphine oxide favors the formation of the α-linkage due to the stereoelectronic effects of the participating groups and the reaction conditions that promote an SN2-like displacement of the anomeric iodide.[2]

Caption: Workflow for the chemical synthesis via Mukaiyama glycosylation.

Enzymatic Synthesis: Leveraging Glycosyltransferases

Enzymatic synthesis offers a highly regio- and stereoselective alternative to chemical methods, avoiding the need for complex protection and deprotection steps.[3] While a specific enzyme for the synthesis of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose is not readily documented, the synthesis of α-1,2-linked disaccharides can be achieved using specific α-glucosyltransferases.[4] The general principle involves the use of a glycosyl donor, typically a nucleotide sugar like UDP-glucose, and a suitable glycosyltransferase that catalyzes the transfer of the sugar moiety to the acceptor molecule.

Causality behind the choice: Glycosyltransferases possess highly specific active sites that recognize both the donor and acceptor substrates, ensuring the formation of a single, desired glycosidic linkage. The anomeric configuration and the position of linkage are dictated by the enzyme's catalytic mechanism.

Caption: General workflow for enzymatic synthesis of the target disaccharide.

Biological Context and Potential Applications

The biological significance of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose is an area of active investigation. Its presence has been reported in natural sources like sugarcane and sugar beet.

Metabolic Fate

Disaccharides are typically hydrolyzed into their constituent monosaccharides before being absorbed and utilized by the body. It is suggested that 2-O-(α-D-Galactopyranosyl)-D-glucopyranose is broken down by β-galactosidases. However, the α-linkage would typically be a substrate for α-galactosidases. This discrepancy highlights the need for further enzymatic studies to elucidate its precise metabolic pathway.

Potential Applications in Drug Development and Research

-

Nutritional Supplements: This disaccharide has been evaluated as a potential nutritional supplement for pre-term infants, although studies on its hydrolysis by intestinal enzymes have shown limited success.[2]

-

Prebiotics: Many oligosaccharides with specific linkages serve as prebiotics, selectively promoting the growth of beneficial gut bacteria. The potential of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose as a prebiotic warrants further investigation.

-

Enzyme Substrate: This disaccharide can serve as a specific substrate for the characterization of novel α-galactosidases and other glycoside hydrolases.

-

Glycobiology Research: As a well-defined oligosaccharide, it is a valuable tool in studying carbohydrate-protein interactions and for the development of glycan arrays.

Analytical Characterization: Unveiling the Structure

The unambiguous identification and characterization of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose rely on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation of carbohydrates. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms, the anomeric configuration, and the linkage position.

Self-Validating System: The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a robust and self-validating system for structural assignment. For instance, the HMBC experiment will show a correlation between the anomeric proton of the galactose unit and the C-2 carbon of the glucose unit, confirming the 1→2 linkage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Self-Validating System: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) generates a fragmentation pattern that is characteristic of the glycosidic linkage and the constituent monosaccharides. The observation of fragment ions corresponding to the loss of a hexose unit (162 Da) and specific cross-ring cleavages provides confirmatory evidence of the disaccharide structure.

-

Sample Preparation: Dissolve a small amount of the purified disaccharide in a suitable solvent (e.g., 50% acetonitrile in water).

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode. The addition of a small amount of sodium salt can enhance the formation of [M+Na]⁺ adducts, which often provide clearer fragmentation patterns for carbohydrates.

-

MS1 Analysis: Acquire a full scan mass spectrum to determine the mass of the molecular ion (e.g., [M+H]⁺ at m/z 343.1 or [M+Na]⁺ at m/z 365.1).

-

MS/MS Analysis (CID): Select the molecular ion for collision-induced dissociation (CID).

-

Data Analysis: Analyze the resulting fragment ions. Key fragments to expect include:

-

Ions corresponding to the oxonium ions of galactose and glucose (e.g., m/z 163).

-

Ions resulting from the cleavage of the glycosidic bond (Y- and B-ions).

-

Cross-ring cleavage fragments that provide information about the linkage position.

-

Isolation and Purification from Natural Sources

2-O-(α-D-Galactopyranosyl)-D-glucopyranose has been identified in sugar beet molasses.[2] The isolation and purification of specific oligosaccharides from such a complex mixture require a multi-step chromatographic approach.

Caption: A general workflow for the isolation of the target disaccharide from sugar beet molasses.

Conclusion

2-O-(α-D-Galactopyranosyl)-D-glucopyranose represents a fascinating molecule with potential applications spanning from nutrition to fundamental glycobiology research. This guide has provided a framework for understanding its chemical nature, synthesis, and analysis. The detailed workflows and the emphasis on the causality behind experimental choices are intended to empower researchers to confidently work with this disaccharide. As with any scientific endeavor, the data and protocols presented here should serve as a foundation for further exploration and validation. The continued investigation into the biological roles and enzymatic synthesis of this and other rare disaccharides will undoubtedly open new avenues in drug development and our understanding of the complex world of carbohydrates.

References

-

Meloncelli, P. J., & Stick, R. V. (2007). The synthesis of 2-, 3-, 4- and 6-O-alpha-D-glucopyranosyl-D-galactopyranose, and their evaluation as nutritional supplements for pre-term infants. Carbohydrate Research, 342(12-13), 1793–1804.[2]

-

Mukaiyama, T. (2004). New synthetic methods of O-glycosides. Angewandte Chemie International Edition, 43(42), 5590-5613.[1]

-

Abe, T., Horiuchi, K., Kikuchi, H., & Shiomi, N. (2012). Structural confirmation of oligosaccharides newly isolated from sugar beet molasses. Food Science and Technology Research, 18(5), 713-720.[2]

-

Roslund, M. U., Tähtinen, P., Niemitz, M., & Sjöholm, R. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112.[5]

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology. 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press.[3]

-

Hansen, S. H., St-Pierre, Y., & Roy, R. (2017). Structural basis for glucosylsucrose synthesis by a member of the α-1,2-glucosyltransferase family. PloS one, 12(8), e0182042.[4]

Sources

- 1. 2-O-alpha-D-glucopyranosyl-alpha-D-glucopyranose | C12H22O11 | CID 12304907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural confirmation of oligosaccharides newly isolated from sugar beet molasses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Structural basis for glucosylsucrose synthesis by a member of the α-1,2-glucosyltransferase family: Crystal structure of a α-1,2-glucosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose for Researchers and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Glycoscience and Drug Discovery

In the intricate world of molecular recognition, the three-dimensional architecture of a molecule is paramount. For researchers, scientists, and drug development professionals, a profound understanding of stereochemistry is not merely academic; it is a cornerstone of rational drug design and development. Carbohydrates, in particular, present a formidable stereochemical challenge due to their numerous chiral centers and the conformational flexibility of their glycosidic linkages. The precise spatial arrangement of hydroxyl groups and the orientation of inter-residue bonds dictate how a carbohydrate interacts with its biological targets, such as enzymes and receptors. An apparently subtle change in stereochemistry can dramatically alter binding affinity, metabolic stability, and ultimately, therapeutic efficacy.

This in-depth technical guide focuses on the stereochemistry of the disaccharide 2-O-(α-D-Galactopyranosyl)-D-glucopyranose. This molecule, comprised of α-D-galactose linked to D-glucose, serves as an exemplary model for understanding the fundamental principles of disaccharide stereochemistry. We will delve into the critical stereochemical features of this compound, provide a detailed, field-proven protocol for its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the implications of its stereochemistry in the context of drug development.

Core Stereochemical Features of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose

The stereochemistry of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose is defined by three key features: the configuration of the monosaccharide units, the conformation of the pyranose rings, and the geometry of the glycosidic linkage.

Monosaccharide Configuration and Pyranose Ring Conformation

Both monosaccharide units, D-galactose and D-glucose, belong to the D-series, as determined by the configuration of the chiral center furthest from the anomeric carbon (C5 in both cases). In solution, these monosaccharides predominantly exist as six-membered pyranose rings. The stability of these rings is largely dictated by the spatial arrangement of their substituents. For both the α-D-galactopyranosyl and the D-glucopyranose residues, the chair conformation (⁴C₁) is the most stable, as it minimizes steric hindrance by placing the bulky hydroxyl and hydroxymethyl groups in equatorial positions.

The α-(1→2) Glycosidic Linkage: A Key Determinant of 3D Structure

The two monosaccharide units are joined by an O-glycosidic bond between the anomeric carbon (C1) of the α-D-galactose and the hydroxyl group at the C2 position of the D-glucose.[1] The "α" designation indicates that the bond projects axially from the anomeric carbon of the galactose unit. The notation "(1→2)" specifies the linkage between C1 of galactose and C2 of glucose.

The conformation of this glycosidic linkage is described by two torsion angles: phi (φ) and psi (ψ).

-

φ (phi): O5'—C1'—O2—C2

-

ψ (psi): C1'—O2—C2—C1 (or C1'—O2—C2—C3 for a more complete description of the orientation relative to the glucopyranose ring)

The rotational freedom around these bonds is restricted by steric hindrance and stereoelectronic effects, most notably the anomeric and exo-anomeric effects. These effects influence the preferred spatial orientation of the two sugar rings relative to each other, defining the overall three-dimensional shape of the disaccharide.

Elucidation of Stereochemistry: A Step-by-Step NMR-Based Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure and conformation of carbohydrates in solution.[2] The following protocol outlines a comprehensive approach to elucidate the stereochemistry of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose.

Experimental Workflow for Stereochemical Elucidation

Caption: Figure 1. Experimental workflow for NMR-based stereochemical analysis.

Detailed Methodologies

1. Sample Preparation:

-

Rationale: Deuterated solvents, such as deuterium oxide (D₂O), are used to avoid large solvent signals in the ¹H NMR spectrum. A concentration of approximately 10 mg in 0.6 mL is a good starting point for obtaining high-quality 2D spectra in a reasonable time.

-

Procedure:

-

Weigh approximately 10 mg of the disaccharide.

-

Dissolve the sample in 0.6 mL of high-purity D₂O (99.9%).

-

Lyophilize the sample to exchange labile protons with deuterium. Repeat this step 2-3 times for complete exchange.

-

Redissolve the sample in 0.6 mL of D₂O.

-

Filter the solution into a clean, dry NMR tube.

-

2. Data Acquisition:

-

1D ¹H and ¹³C Spectra:

-

Purpose: To assess sample purity and obtain an overview of the proton and carbon signals. The anomeric proton region (δ 4.5-5.5 ppm) and anomeric carbon region (δ 90-110 ppm) are of particular interest.

-

-

2D COSY (Correlation Spectroscopy):

-